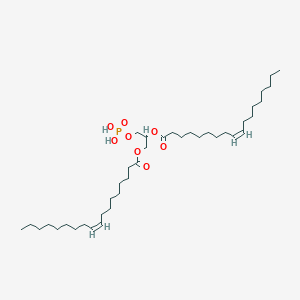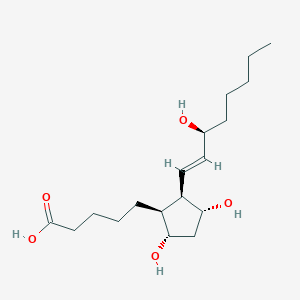](/img/structure/B1241586.png)
[Fe(SCN)4](2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(thiocyanato)ferrate(2-) is an iron coordination entity.
科学的研究の応用
1. Synthesis and Transformation of Iron Complexes
The complex Fe(SCN)4 has been involved in the synthesis of various iron compounds. For instance, a study by Chen et al. (2018) discusses the synthesis of a trinuclear Fe(II) complex involving Fe(SCN)4 and its reversible transformation upon heating and water reabsorption, demonstrating significant spin crossover (SCO) behavior changes (Chen et al., 2018).
2. Iron Oxide Nanocrystals and Their Applications
Fe(SCN)4(2-) and related iron compounds are integral in the research of Fe3O4 nanocrystals, which have applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery. Yang, Wu, and Hou (2011) provide an overview of the synthetic strategies and properties of various Fe3O4 nanostructures, highlighting their potential in these areas (Yang, Wu, & Hou, 2011).
3. Environmental Applications: Oxidation of Thiocyanate
The oxidation of thiocyanate, a process involving iron compounds like Fe(SCN)4, is significant for environmental applications. Sharma et al. (2002) studied the oxidation of thiocyanate by Fe(VI) and Fe(V), which is essential for removing toxic thiocyanate from industrial and mining waste-waters (Sharma, Burnett, O'Connor, & Cabelli, 2002).
4. Spin Crossover (SCO) Behavior in Iron Compounds
The study of SCO behavior in iron complexes, including those containing Fe(SCN)4, is a key area of research. Cheng et al. (2015) investigated a dinuclear Fe(II) compound showing SCO behavior, which is influenced by the introduction of chloride groups on the ligand (Cheng, Yang, Gao, Wang, Shiga, Oshio, Wang, & Gao, 2015).
5. Monodisperse Iron Oxide Nanoparticles
Research into monodisperse iron oxide nanoparticles, which can involve Fe(SCN)4, has applications in magnetic nanodevices and biomagnetic applications. Sun et al. (2004) discussed the synthesis and properties of these nanoparticles, emphasizing their potential in various applications (Sun, Zeng, Robinson, Raoux, Rice, Wang, & Li, 2004).
6. Synthetic Analogs of Iron-Sulfur Proteins
The development of synthetic analogs of iron-sulfur proteins, where Fe(SCN)4 can play a role, is an important research area. Herskovitz et al. (1972) synthesized a compound resembling the active site of iron-sulfur proteins, contributing to our understanding of these biological systems (Herskovitz, Averill, Holm, Ibers, Phillips, & Weiher, 1972).
7. Role in Iron Redox Chemistry
Iron redox chemistry, involving compounds like Fe(SCN)4, plays a critical role in environmental and geochemical processes. Huang et al. (2021) reviewed the redox reactivity of various Fe(II) species in the environment, highlighting their importance in biogeochemical cycling and environmental applications (Huang, Jones, Waite, Chen, Huang, Rosso, Kappler, Mansor, Tratnyek, & Zhang, 2021).
特性
製品名 |
[Fe(SCN)4](2-) |
|---|---|
分子式 |
C4FeN4S4-2 |
分子量 |
288.2 g/mol |
IUPAC名 |
iron(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+2/p-4 |
InChIキー |
DOFGCAZFAUDGLK-UHFFFAOYSA-J |
正規SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)
![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)